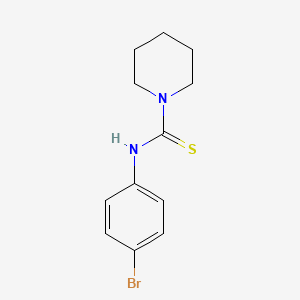
N-(4-bromophenyl)-1-piperidinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-1-piperidinecarbothioamide, also known as BPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTU is a thioamide derivative of piperidine, and it has been found to possess a range of interesting properties that make it a promising candidate for a variety of research applications.
Mecanismo De Acción
N-(4-bromophenyl)-1-piperidinecarbothioamide exerts its effects by binding to the pore-forming region of voltage-gated sodium channels, thereby blocking the flow of sodium ions through the channel. This results in a decrease in neuronal excitability, which can have a range of effects depending on the specific subtype of sodium channel being targeted.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neuronal excitability, the inhibition of neurotransmitter release, and the regulation of ion channel function. These effects make this compound a valuable tool for studying the function of these important molecules in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromophenyl)-1-piperidinecarbothioamide is its selectivity for certain subtypes of voltage-gated sodium channels. This allows researchers to selectively block these channels without affecting others, which can help to better understand the specific roles of these channels in neuronal function. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete block of these channels at low concentrations.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-bromophenyl)-1-piperidinecarbothioamide. One promising avenue is the development of more potent and selective analogs of this compound that can be used to target specific subtypes of voltage-gated sodium channels with greater efficacy. Another potential direction is the use of this compound as a tool for studying the role of these channels in various disease states, such as epilepsy and chronic pain. Finally, this compound may also have potential applications in drug discovery, as a lead compound for the development of novel sodium channel blockers with therapeutic potential.
Métodos De Síntesis
N-(4-bromophenyl)-1-piperidinecarbothioamide can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with piperidinecarbothioamide, or the reaction of 4-bromobenzaldehyde with piperidinecarbothioamide followed by reduction and cyclization. The resulting compound is a white solid that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-1-piperidinecarbothioamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. One of the most promising applications of this compound is as a tool for studying the function of voltage-gated sodium channels in neurons. This compound has been found to selectively block certain subtypes of these channels, which can help researchers better understand the role of these channels in normal and pathological neuronal function.
Propiedades
IUPAC Name |
N-(4-bromophenyl)piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2S/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHTZOGADQQBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

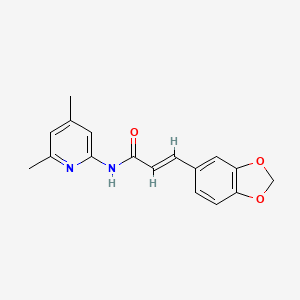
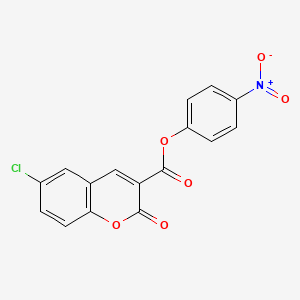
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
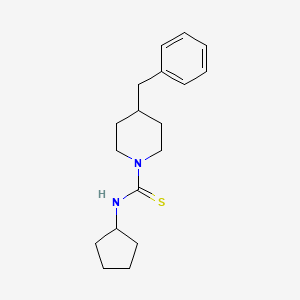
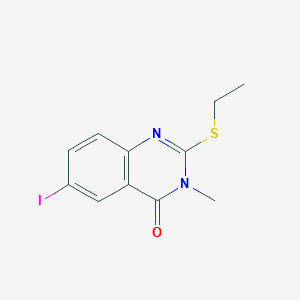
![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
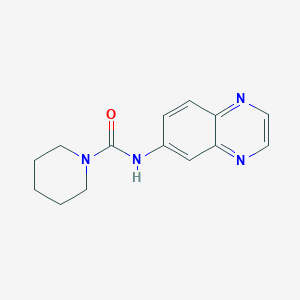
![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)

![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)
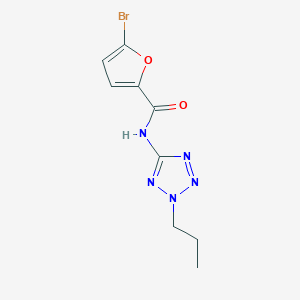
![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)